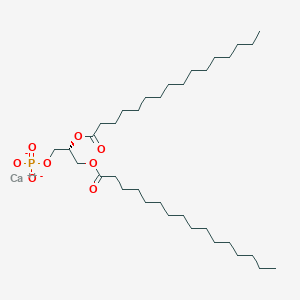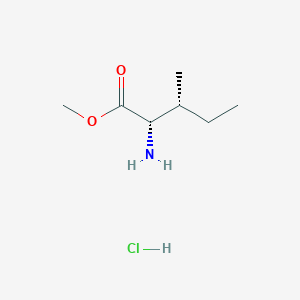
Ethyl 4-(4-acetylphenyl)butanoate
Vue d'ensemble
Description
Ethyl 4-(4-acetylphenyl)butanoate, also known as ethyl 4-acetylbenzoate, is an aromatic ester of acetic acid and benzene. It is a colorless to pale yellow liquid with a sweet, fragrant smell. Ethyl 4-acetylbenzoate is most commonly used as a flavoring agent in food, beverages, and pharmaceuticals. It is also used as an intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
Chemoselective Reactions
Ethyl 4-(4-acetylphenyl)butanoate is involved in chemoselective reactions. The reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, which is closely related to this compound, has been studied. This reaction is significant for forming novel triazolylacetic acids, suggesting potential applications in synthesizing new chemical entities (Pokhodylo et al., 2009).
Synthesis of Medicinal Intermediates
Research indicates that compounds similar to this compound are used in the synthesis of medicinal intermediates. For example, 4-phenyl-2-butanone, a closely related compound, is a key medium in synthesizing anti-inflammatory medicines and codeine (Zhang, 2005).
Thermochemical Studies
This compound-related esters like ethyl propanoate and methyl butanoate have been studied for their thermochemistry and kinetics. These studies provide valuable insights into the enthalpies of formation and bond dissociation energies, crucial for understanding the stability and reactivity of such compounds (El‐Nahas et al., 2007).
Biotransformation Studies
This compound and its derivatives are subjects in biotransformation studies. For instance, ethyl 2-acetylamino-2-carbethoxy-4-(phenylsulphinyl)-butanoate, a compound with a similar structure, undergoes biotransformation by cell suspension cultures, leading to the production of new chemical compounds. This indicates potential applications in biotechnological processes (Barrosaf et al., 1992).
Propriétés
IUPAC Name |
ethyl 4-(4-acetylphenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-12-7-9-13(10-8-12)11(2)15/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWVXEZVUBWIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3151528.png)


![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)





![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)



![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)